2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate
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Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is a complex organic compound characterized by its unique structure, which includes a chloro group, an ethoxy group, a formyl group, and a benzenesulfonate moiety. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include the introduction of the ethoxy group through an ethylation reaction and the formylation of the phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonate group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxylated or dechlorinated products.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl benzenesulfonates.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acid residues or binding sites on proteins.
Comparison with Similar Compounds
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is unique due to its specific combination of functional groups. Similar compounds include:
2-Chloro-6-methoxy-4-formylphenyl benzenesulfonate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-formylphenyl benzenesulfonate: Lacks the ethoxy group.
2-Chloro-6-ethoxyphenyl benzenesulfonate: Lacks the formyl group.
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDBWGLVJHDOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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